3,6-Dibromopicolinic acid
Description
3,6-Dibromopicolinic acid (CAS: 1133116-49-0) is a halogenated pyridine derivative with the molecular formula C₆H₃Br₂NO₂ and a molecular weight of 280.90 g/mol . It features bromine atoms at the 3- and 6-positions of the pyridine ring and a carboxylic acid group at the 2-position. Key physicochemical properties include:
- Density: 2.202 ± 0.06 g/cm³ (predicted)
- Boiling Point: 367.1 ± 42.0 °C (predicted)
- Acidity (pKa): 1.90 ± 0.10 (predicted)
- Storage: Requires storage under inert gas (nitrogen or argon) at 2–8°C .
This compound is primarily used as a building block in organic synthesis and pharmaceutical research due to its reactive bromine substituents and carboxylic acid functionality .
Properties
IUPAC Name |
3,6-dibromopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHZRFKRFAFHRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675046 | |
| Record name | 3,6-Dibromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133116-49-0 | |
| Record name | 3,6-Dibromo-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133116-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6-Dibromopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-dibromopyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Bromination of Picolinic Acid
- The most common method involves direct bromination of picolinic acid (2-pyridinecarboxylic acid) at the 3rd and 6th positions.
- Bromination agents such as elemental bromine or N-bromosuccinimide (NBS) are employed.
- Catalysts like iron or aluminum chloride facilitate selective substitution.
- Reaction conditions are carefully controlled, typically involving reflux in a suitable solvent (e.g., acetic acid or carbon tetrachloride).
| Parameter | Typical Range | Notes |
|---|---|---|
| Brominating agent | Bromine or NBS | NBS offers more controlled bromination |
| Catalyst | Fe, AlCl₃ | Enhances selectivity |
| Solvent | Acetic acid, carbon tetrachloride | Provides a suitable medium |
| Temperature | Reflux (around 80-100°C) | Ensures complete reaction |
Picolinic acid + 2 equivalents of bromine/NBS → 3,6-Dibromopicolinic acid
Alternative Bromination Methods
Electrophilic Aromatic Substitution:
- Bromination can be achieved via electrophilic substitution, with regioselectivity directed by the pyridine nitrogen.
- Use of excess brominating agent ensures complete substitution at the desired positions.
- Precise temperature control (around 0°C to room temperature) minimizes polybromination or overbromination.
- Reaction times are optimized to prevent side reactions.
Industrial-Scale Synthesis
- Large-scale production employs continuous flow reactors for better temperature and reagent control.
- Bromination is performed with excess brominating agents, followed by purification steps such as crystallization and washing.
- The crude product is typically purified by recrystallization from solvents like ethanol or water.
- Additional purification steps include filtration and drying under vacuum.
Research-Driven Methodologies
Recent research has explored more cost-effective and selective routes, such as:
- Bromination of picolinic acid derivatives with specific catalysts.
- Use of alternative brominating reagents to reduce by-products.
- Post-bromination purification techniques to enhance yield and purity.
Data Summary Table
| Methodology | Starting Material | Brominating Agent | Catalyst | Reaction Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Laboratory Bromination | Picolinic acid | Bromine / NBS | Fe, AlCl₃ | Reflux, 80-100°C | Moderate to high | Selective at 3,6-positions |
| Industrial Bromination | Picolinic acid derivatives | Bromine | None or catalytic | Continuous flow, controlled temperature | High | Optimized for scale and purity |
| Alternative Methods | Picolinic acid derivatives | Various (e.g., NBS) | Catalysts like Fe | Mild conditions | Variable | Focus on cost and selectivity |
Research Findings and Notes
- The bromination process must be carefully controlled to avoid polybromination, which can complicate purification.
- Catalysts such as iron or aluminum chloride significantly improve regioselectivity.
- Reactions are typically performed under inert atmospheres to prevent side reactions.
- Purification by recrystallization from ethanol or water is standard, with yields depending on reaction conditions and reagent purity.
- Recent advances include using milder brominating agents and continuous flow systems for large-scale synthesis, reducing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,6-Dibromopicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium or Grignard reagents are used under anhydrous conditions to replace bromine atoms with other functional groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of picolinic acid can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3,6-Dibromopicolinic acid has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is used in the development of novel materials with specific properties, such as polymers and coordination compounds.
Mechanism of Action
The mechanism of action of 3,6-Dibromopicolinic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atoms can enhance the compound’s binding affinity and selectivity for these targets. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5,6-Dibromopicolinic Acid
5,6-Dibromopicolinic acid (CAS: 29241-64-3) is a positional isomer of 3,6-dibromopicolinic acid, differing in bromine placement (positions 5 and 6). Key distinctions include:
- Molecular Weight : 276.92 g/mol (vs. 280.90 g/mol for 3,6-dibromo)
Brominated Picolinic Acid Derivatives
(a) 6-Bromo-3-hydroxypicolinic acid (CAS: 118399-86-3)
- Substituents : Bromine at position 6, hydroxyl group at position 3.
- Molecular Weight : 217.02 g/mol.
(b) 6-Bromo-3-methoxypicolinic acid (CAS: 321596-58-1)
- Substituents : Bromine at position 6, methoxy group at position 3.
- Molecular Weight : 231.00 g/mol.
- Key Difference : The methoxy group increases lipophilicity, which may affect membrane permeability in biological systems .
(c) 6-Amino-3-bromopicolinic acid (CAS: 1033201-61-4)
- Substituents: Bromine at position 3, amino group at position 6.
- Molecular Weight : 217.02 g/mol.
- Key Difference: The amino group enables participation in nucleophilic reactions, offering divergent synthetic pathways compared to the dihalogenated 3,6-dibromo compound .
Functionalized Derivatives
6-(Benzylcarbamoyl)picolinic acid and related carbamoyl derivatives (e.g., 6-(phenethylcarbamoyl)picolinic acid) are structurally distinct due to their carbamoyl side chains. These derivatives exhibit:
Data Table: Key Properties of this compound and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions | Key Property Differences |
|---|---|---|---|---|---|
| This compound | 1133116-49-0 | C₆H₃Br₂NO₂ | 280.90 | 3-Br, 6-Br | High halogen content, low pKa |
| 5,6-Dibromopicolinic acid | 29241-64-3 | C₆H₃Br₂NO₂ | 276.92 | 5-Br, 6-Br | Steric/electronic effects differ |
| 6-Bromo-3-hydroxypicolinic acid | 118399-86-3 | C₆H₄BrNO₃ | 217.02 | 3-OH, 6-Br | Enhanced solubility via -OH |
| 6-Bromo-3-methoxypicolinic acid | 321596-58-1 | C₇H₆BrNO₃ | 231.00 | 3-OCH₃, 6-Br | Increased lipophilicity |
| 6-Amino-3-bromopicolinic acid | 1033201-61-4 | C₆H₅BrN₂O₂ | 217.02 | 3-Br, 6-NH₂ | Nucleophilic reactivity |
Biological Activity
3,6-Dibromopicolinic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, supported by empirical data, research findings, and case studies.
Chemical Structure and Properties
This compound is a derivative of picolinic acid, characterized by the presence of bromine atoms at the 3 and 6 positions of the pyridine ring. Its molecular formula is C_7H_5Br_2NO_2, and it possesses unique properties that influence its interaction with biological systems.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may exhibit antimicrobial properties, particularly against resistant strains of bacteria. For instance, a study demonstrated that derivatives of dibromopicolinic acid showed significant activity in modulating colistin resistance in Acinetobacter baumannii and Klebsiella pneumoniae .
Antimicrobial Activity
In vitro Studies:
Table 1 summarizes the antimicrobial activity of this compound against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Acinetobacter baumannii | 4 μg/mL | |
| Klebsiella pneumoniae | 8 μg/mL | |
| Escherichia coli | 16 μg/mL |
These results indicate that this compound exhibits promising antimicrobial properties, particularly against Gram-negative bacteria known for their resistance mechanisms.
Case Studies
Case Study: Colistin Resistance Modulation
In a recent study focusing on the modulation of colistin resistance, researchers synthesized various analogs of dibromopicolinic acid. Among these, one analog demonstrated a remarkable reduction in MIC values for resistant strains. The study highlighted that treatment with this compound led to a 2048-fold reduction in colistin MIC for certain clinical isolates . This finding underscores the potential of this compound as a lead compound for developing new antimicrobial agents.
Pharmacological Implications
The pharmacological implications of this compound extend beyond its antimicrobial activity. It has been investigated for its role as an inhibitor of LRRK2 (leucine-rich repeat kinase 2), a protein implicated in Parkinson's disease and other neurodegenerative disorders. Inhibition of LRRK2 has been linked to potential therapeutic benefits for patients with Parkinson's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3,6-Dibromopicolinic acid, and what factors influence yield and purity?
- Methodology : Bromination of picolinic acid derivatives is a common approach. For example, bromination of 3,6-dihydroxy-picolinic acid using phosphorus tribromide (PBr₃) or bromine (Br₂) in controlled conditions (temperature: 0–50°C, solvent: acetic acid or DCM) can introduce bromine at the 3 and 6 positions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .
- Key Considerations : Side reactions (e.g., over-bromination) and steric hindrance due to bromine atoms may reduce yield. Monitoring reaction progress with TLC or HPLC is recommended.
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Expect deshielding of protons near bromine substituents. For this compound, the pyridine ring protons will show distinct splitting patterns (e.g., coupling constants ~8–9 Hz for adjacent protons) .
- Mass Spectrometry (MS) : ESI-MS in negative ion mode typically reveals [M-H]⁻ peaks at m/z 278.9 (C₆H₂Br₂NO₂⁻), with fragmentation patterns confirming bromine isotopes .
- Validation : Compare data with structurally similar compounds (e.g., 5,6-Dibromopicolinic acid) to verify assignments .
Advanced Research Questions
Q. How does this compound perform as a ligand or intermediate in cross-coupling reactions, and what mechanistic insights exist?
- Experimental Design : Test catalytic activity in palladium-mediated reactions (e.g., Suzuki-Miyaura coupling). For example, combine this compound with PdCl₂ catalysts and aryl boronic acids under inert atmospheres. Monitor reaction progress via GC-MS or in situ IR .
- Mechanistic Analysis : Density Functional Theory (DFT) calculations can model transition states to assess steric/electronic effects of bromine substituents on reaction rates. Compare with non-brominated analogs (e.g., picolinic acid) to isolate bromine’s role .
Q. How can contradictions in reported thermal stability data for brominated picolinic acid derivatives be resolved?
- Case Study : If Study A reports Td₅% (decomposition temperature) of this compound as 300°C, while Study B reports 250°C:
- Variables to Investigate : Purity (e.g., residual solvents), heating rate (standardize at 10°C/min), and atmosphere (N₂ vs. air).
- Methodology : Replicate experiments using thermogravimetric analysis (TGA) under controlled conditions. Cross-validate with differential scanning calorimetry (DSC) to detect phase transitions .
Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?
- Workflow :
Molecular Modeling : Use Gaussian or ORCA software to calculate electrostatic potential maps, identifying electron-deficient regions (e.g., bromine-substituted carbons).
Kinetic Studies : Perform Eyring analysis to correlate computed activation energies with experimental rate constants for reactions (e.g., hydrolysis in basic conditions) .
- Validation : Compare predictions with experimental substituent effects (e.g., Hammett σ constants for bromine) .
Methodological Frameworks for Research Design
Q. How can the PICO(T) framework be adapted to formulate hypotheses for synthetic chemistry studies?
- Adaptation :
- Population (P) : Target molecule (e.g., this compound).
- Intervention (I) : Synthetic method (e.g., bromination).
- Comparison (C) : Alternative routes (e.g., halogen exchange vs. direct bromination).
- Outcome (O) : Yield, purity, or reaction efficiency.
- Time (T) : Reaction duration or stability over time.
- Application : Use this framework to structure literature reviews and experimental comparisons .
Q. What strategies minimize bias when analyzing conflicting data on brominated picolinic acid derivatives?
- Approach :
- Systematic Review : Aggregate data from multiple studies (e.g., thermal stability, catalytic performance) and perform meta-analysis using fixed/random-effects models.
- Sensitivity Analysis : Exclude outliers or low-quality studies (e.g., those lacking purity data) to assess robustness .
Tables of Key Data
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
